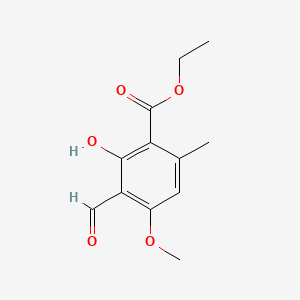
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid and features a complex structure with multiple functional groups, including an ethyl ester, a formyl group, a hydroxyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:
Benzoic acid derivative+EthanolH2SO4Ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction to completion. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Ethyl 3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoate.
Reduction: Ethyl 3-hydroxymethyl-2-hydroxy-4-methoxy-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-formyl-6-hydroxy-4-methoxy-2-methylbenzoate: Similar structure but with different positioning of functional groups, leading to variations in chemical properties and applications.
Ethyl 3-formyl-2-hydroxy-4-methoxybenzoate: Lacks the methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
38629-37-7 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(15)10-7(2)5-9(16-3)8(6-13)11(10)14/h5-6,14H,4H2,1-3H3 |
InChI Key |
YQMIEZNZSAHWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















